molecular formula C8H16O4Si B11895089 Dimethoxy(propyl)silyl acrylate

Dimethoxy(propyl)silyl acrylate

Cat. No.: B11895089
M. Wt: 204.30 g/mol
InChI Key: CMQBKVKRQHUNTN-UHFFFAOYSA-N
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Description

Dimethoxy(propyl)silyl acrylate is an organosilicon compound with the molecular formula C9H18O4Si. It is a clear, colorless to light yellow liquid that is used in various industrial and research applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the production of adhesives, coatings, and sealants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy(propyl)silyl acrylate can be synthesized through the reaction of 3-chloropropyltrimethoxysilane with acrylic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy(propyl)silyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethoxy(propyl)silyl acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethoxy(propyl)silyl acrylate involves the formation of strong covalent bonds with both organic and inorganic substrates. The methoxy groups undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This results in the formation of a stable, cross-linked network that enhances the mechanical properties and adhesion of the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of methoxy groups and acrylate functionality, which allows it to undergo both hydrolysis and polymerization reactions. This dual functionality makes it particularly versatile for use in a wide range of applications, from adhesives to biomedical materials .

Properties

Molecular Formula

C8H16O4Si

Molecular Weight

204.30 g/mol

IUPAC Name

[dimethoxy(propyl)silyl] prop-2-enoate

InChI

InChI=1S/C8H16O4Si/c1-5-7-13(10-3,11-4)12-8(9)6-2/h6H,2,5,7H2,1,3-4H3

InChI Key

CMQBKVKRQHUNTN-UHFFFAOYSA-N

Canonical SMILES

CCC[Si](OC)(OC)OC(=O)C=C

Origin of Product

United States

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